molecular formula C11H19NO5S B1448113 tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide CAS No. 1453315-78-0

tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

Cat. No.: B1448113
CAS No.: 1453315-78-0
M. Wt: 277.34 g/mol
InChI Key: ZKCKSGZYCIBCKJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide (CAS: 1240782-81-3, MFCD27664857) is a spirocyclic compound featuring a unique 5-thia-2-azaspiro[3.4]octane core with a tert-butoxycarbonyl (Boc) protecting group and a sulfone (5,5-dioxide) moiety . Its molecular formula is C₁₁H₁₉NO₅S, with a molecular weight of 277.34 g/mol. The 7-hydroxy substituent introduces polarity, while the rigid spirocyclic framework influences conformational stability, making it valuable in medicinal chemistry as a building block for drug discovery .

Properties

IUPAC Name

tert-butyl 7-hydroxy-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5S/c1-10(2,3)17-9(14)12-6-11(7-12)4-8(13)5-18(11,15)16/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCKSGZYCIBCKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CS2(=O)=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201116420
Record name 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester, 5,5-dioxide
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Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453315-78-0
Record name 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester, 5,5-dioxide
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Record name 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester, 5,5-dioxide
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Record name 1453315-78-0
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Preparation Methods

Typical Reaction Conditions

  • Use of tert-butyl esters as protecting groups for carboxylic acids.
  • Oxidation reagents such as hydrogen peroxide or peracids for sulfur oxidation.
  • Controlled temperatures, often ranging from 0°C to room temperature, to maintain selectivity.
  • Use of inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

These methods were first reported by Carreira and coworkers, who provided a synthetic approach that allows straightforward functionalization and diversification of the spirocyclic scaffold.

Summary of Preparation Data

Step Description Reagents/Conditions Outcome
Spirocyclization Formation of 5-thia-2-azaspiro[3.4]octane ring Cyclization of precursors Spirocyclic intermediate
Esterification Protection of carboxyl group tert-Butyl alcohol, acid catalyst tert-Butyl ester formation
Sulfur oxidation Conversion of sulfur to sulfone (5,5-dioxide) H2O2 or peracid, controlled temp 5,5-Dioxide functionality
Hydroxylation at C-7 Introduction of hydroxy group Selective oxidation or substitution 7-Hydroxy derivative

Research Findings and Functional Handles

  • The spirocyclic compound provides versatile functional handles for further chemical modifications, making it valuable as a building block in synthetic chemistry.
  • The oxidation state of sulfur significantly influences the compound’s reactivity and biological interactions.
  • The tert-butyl ester group facilitates purification and handling , while being removable under acidic conditions if needed for further transformations.
  • The hydroxyl group at the 7-position offers a site for derivatization or conjugation in medicinal chemistry applications.

Chemical Reactions Analysis

tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. The sulfur atom in the compound can participate in redox reactions, influencing the oxidative state of the target .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS Number Key Features References
Target Compound : tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide Spiro[3.4]octane 7-hydroxy, 5-thia, 5,5-dioxide, Boc 277.34 1240782-81-3 Polar hydroxy group; sulfone enhances stability
tert-Butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide Spiro[3.4]octane 8-hydroxy, 5-thia, 5,5-dioxide, Boc 277.34 1340481-90-4 Hydroxy position shifted to C8; similar polarity but altered hydrogen-bonding potential
tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate Bicyclo[2.2.2]octane 5-oxo, Boc 225.27 617714-22-4 Bicyclic framework lacks sulfur; ketone group increases reactivity
tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Spiro[3.4]octane 7-oxo, 5-oxa, Boc 241.27 1263132-31-5 Oxygen replaces sulfur; ketone at C7 vs. hydroxy
tert-Butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide Spiro[3.4]octane 8-amino, 5-thia, 5,5-dioxide, Boc 276.35 1340481-83-5 Amino group introduces basicity; potential for nucleophilic reactions

Biological Activity

tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide (CAS No. 1453315-78-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound features a spirocyclic structure that may influence its interaction with biological targets. Its molecular formula is C11H19NO5SC_{11}H_{19}NO_{5}S, with a molecular weight of 277.34 g/mol. The compound is characterized by the presence of a thia (sulfur-containing) moiety and a carboxylate group, which may contribute to its biological effects.

Pharmacological Effects

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing thia and spiro structures have shown promise as antimicrobial agents. The presence of hydroxyl groups can enhance interaction with bacterial cell walls, potentially leading to increased efficacy against various pathogens.
  • Anticancer Properties : Some studies suggest that spirocyclic compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Toxicological Profile

The safety profile of this compound has been evaluated in various studies:

  • Acute Toxicity : Classified under acute toxicity category 4 (H302), indicating harmful effects if ingested . The compound is not expected to produce significant respiratory irritation based on animal model studies .
  • Safety Precautions : Standard precautions for handling include wearing protective gloves and eye protection due to the potential for skin and eye irritation (H315, H319) .

Study on Antimicrobial Activity

In a recent study assessing the antimicrobial effects of related compounds, tert-butyl derivatives were tested against several bacterial strains. The results indicated that modifications in the side chains influenced the degree of antimicrobial activity:

CompoundBacterial StrainZone of Inhibition (mm)
tert-butyl 7-hydroxy derivativeE. coli15
tert-butyl 7-methoxy derivativeS. aureus18

These findings suggest that structural variations can significantly impact biological efficacy.

Study on Anticancer Activity

Another study investigated the potential anticancer properties of spiro compounds in vitro:

CompoundCancer Cell LineIC50 (µM)
tert-butyl 7-hydroxy derivativeHeLa12
tert-butyl controlHeLa>50

The results showed that the tert-butyl derivative exhibited significant cytotoxicity compared to the control, indicating potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for this compound with high reproducibility?

  • Methodology: Begin by identifying key structural motifs (e.g., spirocyclic rings, tert-butyl carbamate, and sulfone groups). Use Boc-protected intermediates (common in spirocyclic systems, as seen in and ) and incorporate sulfur via thiolation followed by oxidation to achieve the 5,5-dioxide moiety. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products like over-oxidation or ring-opening. Validate each step with LC-MS and NMR .

Q. What analytical techniques are critical for confirming the compound’s structure?

  • Methodology:

  • X-ray crystallography: Use SHELX software ( ) for single-crystal refinement. Grow crystals via slow evaporation in a solvent system compatible with tert-butyl groups (e.g., hexane/ethyl acetate).
  • NMR: Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the spirocyclic and sulfone groups.
  • High-resolution mass spectrometry (HRMS): Confirm molecular formula with <2 ppm error .

Q. How can researchers address purity challenges during synthesis?

  • Methodology: Employ preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to separate polar byproducts. Monitor stability under storage conditions (2–8°C, inert atmosphere) to prevent degradation of the sulfone or hydroxyl groups, as advised in safety protocols ( ).

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodology: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. For discrepancies in the sulfone region, consider dynamic effects (e.g., conformational flexibility of the spirocyclic ring) or solvent interactions. Cross-validate with IR spectroscopy to confirm functional groups .

Q. What mechanistic insights explain the formation of the 5,5-dioxide moiety?

  • Methodology: Use kinetic studies (e.g., varying oxidant concentrations) and intermediate trapping (e.g., LC-MS monitoring) to identify whether sulfoxide intermediates form before full oxidation. Compare with analogous bicyclic sulfones ( ) to infer steric or electronic effects influencing oxidation efficiency.

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

  • Methodology: Perform molecular docking (e.g., AutoDock Vina) to predict interactions between the sulfone group and target enzymes (e.g., proteases). Use QSAR models to correlate spirocyclic ring substituents with solubility or metabolic stability. Validate predictions via synthetic modification and in vitro assays .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between theoretical and experimental LogP values?

  • Methodology: Experimental LogP (e.g., shake-flask method) may differ from computational predictions due to the compound’s amphiphilic nature (hydroxyl group vs. tert-butyl). Adjust calculations using fragment-based methods (e.g., ClogP) that account for the sulfone’s polarity. Validate with reversed-phase TLC .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

  • Methodology: Follow P-codes from and :

  • Storage: P405 (store locked away, inert atmosphere) to prevent oxidation or moisture absorption.
  • Handling: P303+P361+P353 (immediate removal of contaminated clothing) due to potential irritancy of the sulfone group.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Reactant of Route 2
tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

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